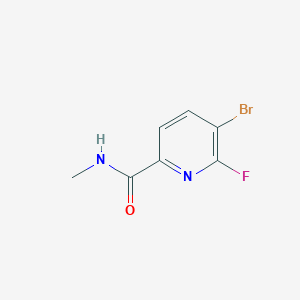![molecular formula C49H88N2O14Si B13848068 4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3](/img/structure/B13848068.png)
4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3 is a chemically modified derivative of spiramycin, an antibiotic belonging to the macrolide class. This compound is primarily used in research settings, particularly in the fields of infectious disease and proteomics .
Métodos De Preparación
The synthesis of 4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3 involves several steps. The process begins with the chemical modification of spiramycin, where specific functional groups are introduced to enhance its properties. The reaction conditions typically involve the use of tert-butyldimethylsilyl chloride as a reagent, along with appropriate solvents and catalysts to facilitate the reaction. Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring consistency and purity of the final product.
Análisis De Reacciones Químicas
4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3 has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3 involves binding to the bacterial ribosome, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, making it an effective antibiotic. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to the inhibition of peptide chain elongation .
Comparación Con Compuestos Similares
4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3 is unique due to its specific chemical modifications, which enhance its stability and efficacy. Similar compounds include:
Spiramycin: The parent compound, which lacks the tert-butyldimethylsilyl group.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different chemical structure.
Azithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and enhanced properties.
Propiedades
Fórmula molecular |
C49H88N2O14Si |
|---|---|
Peso molecular |
960.3 g/mol |
Nombre IUPAC |
(1R,5R,7E,9E,11R,12R,14R,18S,19S)-16-[butyl(dimethyl)silyl]oxy-19-[(2S,5S)-5-[(2S,5S,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S)-6-methyl-5-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-3-one |
InChI |
InChI=1S/C49H88N2O14Si/c1-15-16-24-66(13,14)65-40-26-34-25-29(2)36(61-39-23-22-35(50(8)9)31(4)58-39)21-19-17-18-20-30(3)57-38(52)27-37(62-40)46(56-12)45(34)64-48-43(53)42(51(10)11)44(32(5)60-48)63-41-28-49(7,55)47(54)33(6)59-41/h17-19,21,29-37,39-48,53-55H,15-16,20,22-28H2,1-14H3/b18-17+,21-19+/t29-,30-,31?,32?,33-,34-,35+,36+,37-,39+,40?,41+,42?,43?,44-,45+,46+,47+,48+,49?/m1/s1/i8D3 |
Clave InChI |
NUCLOANVBUPJKC-YUILJQPXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C)[C@H]1CC[C@@H](OC1C)O[C@H]2/C=C/C=C/C[C@H](OC(=O)C[C@@H]3[C@@H]([C@H]([C@H](C[C@H]2C)CC(O3)O[Si](C)(C)CCCC)O[C@H]4C(C([C@@H](C(O4)C)O[C@H]5CC([C@H]([C@H](O5)C)O)(C)O)N(C)C)O)OC)C |
SMILES canónico |
CCCC[Si](C)(C)OC1CC2CC(C(C=CC=CCC(OC(=O)CC(O1)C(C2OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)OC)C)OC5CCC(C(O5)C)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B13847994.png)
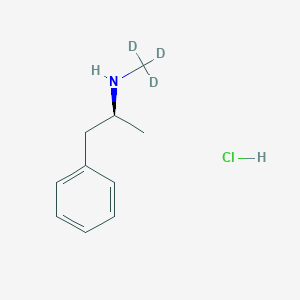

![3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B13848015.png)
![methyl 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetate](/img/structure/B13848021.png)

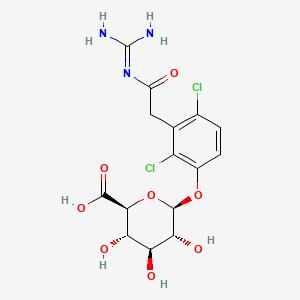
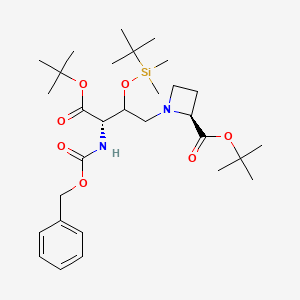
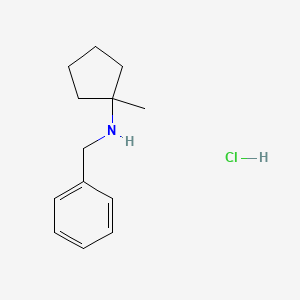
![1,1'-Sulfonylbis[2-(methylthio)ethane]-d6](/img/structure/B13848046.png)
![(S)-6,8-Dichloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1Hbenzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13848053.png)
